NAPROXOL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

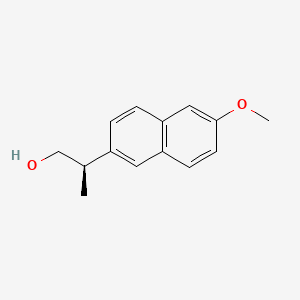

(2R)-2-(6-methoxynaphthalen-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRANDSQVZFZDG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naproxen's Mechanism of Action on COX-1 vs. COX-2 Enzymes: A Technical Guide

Introduction

Naproxen (B1676952) is a widely used nonsteroidal anti-inflammatory drug (NSAID) that belongs to the 2-arylpropionic acid (profens) class.[1] Its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic properties, stem from its ability to inhibit the cyclooxygenase (COX) enzymes.[1][2] The COX enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the biosynthesis of prostaglandins (B1171923)—lipid mediators involved in a myriad of physiological and pathological processes.[3][4][5]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[6][7]

-

COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It synthesizes prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the gastric mucosa, mediating platelet aggregation, and influencing renal blood flow.[4][5][6][8]

-

COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[3][4][5][8] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[7]

Naproxen is classified as a non-selective COX inhibitor, meaning it reversibly inhibits both COX-1 and COX-2 enzymes.[2][7] This non-selectivity is crucial as it explains both its therapeutic efficacy (primarily through COX-2 inhibition) and its potential side effects, such as gastrointestinal complications, which are linked to the inhibition of COX-1's protective functions.[5][7]

Core Mechanism of Inhibition

Naproxen functions as a competitive inhibitor, binding to the cyclooxygenase active site of both COX-1 and COX-2, thereby preventing the substrate, arachidonic acid, from being converted into prostaglandin (B15479496) H2 (PGH2), the precursor for all other prostanoids.[3][9]

Time-Dependent Inhibition

Kinetic studies have revealed that naproxen's interaction with both COX isoforms has a significant time-dependent component.[1] While initial studies suggested time-independent inhibition of COX-1 and a "mixed" inhibition for COX-2, further investigation demonstrated that pre-incubation of the enzyme with naproxen prior to the addition of arachidonic acid substantially increases the observed inhibition for both isoforms.[1] This indicates that naproxen is a slowly reversible inhibitor, forming a tightly bound enzyme-inhibitor complex.[1]

Structural Basis of Interaction

X-ray crystallography of naproxen bound to the murine COX-2 active site (PDB ID: 3NT1) provides a detailed view of its binding mode.[1][10]

-

Carboxylate Group Interaction: Like other profens, the carboxylate group of naproxen is a critical anchor. It forms key hydrogen bonds with the side chains of Arginine-120 (Arg-120) and Tyrosine-355 (Tyr-355) at the base of the active site.[1] This interaction effectively blocks the channel and prevents substrate access.

-

Hydrophobic Interactions: The naphthalene (B1677914) ring system of naproxen fits into the hydrophobic channel of the enzyme. The p-methoxy group has been shown to form van der Waals contacts with Tryptophan-387 (Trp-387) , a residue near the top of the active site that is crucial for positioning the substrate correctly.[1]

-

COX-1 vs. COX-2 Active Site: The active site of COX-2 is approximately 17% larger than that of COX-1 due to the substitution of a few key amino acids, notably Isoleucine (Ile) at position 523 in COX-1 with a smaller Valine (Val) in COX-2.[11] This creates a side pocket in COX-2 that is exploited by COX-2 selective inhibitors (coxibs). Naproxen, being a traditional NSAID, does not extend into this side pocket.[1]

Recent studies also suggest that some NSAIDs, including naproxen, can bind with high affinity to an allosteric site on one subunit of the COX-2 homodimer, regulating the activity of the catalytic subunit.[12]

Quantitative Analysis of COX Inhibition

The inhibitory potency of naproxen against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. These values are highly dependent on the experimental system used.

Table 1: IC50 Values for Naproxen against COX-1 and COX-2 in Various Assays

| Assay Type | Enzyme Source | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| In Vitro (Purified Enzyme) | Human Recombinant | 0.6 - 4.8 | 2.0 - 28.4 | [8] |

| In Vitro (Purified Enzyme) | Ovine COX-1 (oCOX-1) | 0.34 | - | [1] |

| In Vitro (Purified Enzyme) | Murine COX-2 (mCOX-2) | - | 0.18 - 0.90 | [1] |

| Cell-Based Assay | Intact Cells | 8.72 | 5.15 | [13] |

| Ex Vivo (Human Whole Blood) | Human Volunteers | 35.48 | 64.62 | [14][15] |

| In Vivo (Rat Model) | LPS-induced TXB2/PGE2 | 5.9 | 12.8 | [16] |

Note: Values can vary significantly based on factors such as substrate concentration, incubation time, and enzyme purity.[1][17]

Table 2: Naproxen Selectivity Ratio

The COX-2/COX-1 selectivity ratio is calculated from the IC50 values and provides an index of the drug's relative selectivity. A ratio close to 1 indicates a non-selective inhibitor.

| Assay Type | COX-2 IC50 / COX-1 IC50 Ratio | Interpretation | Reference |

| In Vivo (Rat Model) | 2.17 (calculated from 12.8/5.9) | Non-selective, slight preference for COX-1 | [16] |

| Ex Vivo (Human Whole Blood) | 1.82 (calculated from 64.62/35.48) | Non-selective, slight preference for COX-1 | [14][15] |

| Cell-Based Assay | 0.59 (calculated from 5.15/8.72) | Non-selective, slight preference for COX-2 | [13] |

Visualizations: Pathways and Protocols

Prostaglandin Biosynthesis Pathway and Naproxen Inhibition

The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the point of intervention by naproxen.

Caption: Prostaglandin synthesis pathway showing non-selective inhibition of COX-1 and COX-2 by naproxen.

Naproxen Binding in the COX-2 Active Site

This diagram shows the key interactions between naproxen and amino acid residues within the cyclooxygenase active site.

References

- 1. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naproxen - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lecturio.com [lecturio.com]

- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 8. apexbt.com [apexbt.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. Defining the COX Inhibitor Selectivity of NSAIDs - Page 6 [medscape.com]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Naproxen

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). The document details the absorption, distribution, metabolism, and excretion (ADME) profile of naproxen, its mechanism of action, and its primary pharmacological effects, supported by quantitative data from various in vivo studies. Detailed experimental protocols and visualizations are included to facilitate a deeper understanding and application in a research and development context.

Pharmacokinetics of Naproxen

Naproxen is a 2-arylpropionic acid class NSAID that is rapidly and completely absorbed following oral administration.[1] Its pharmacokinetic profile is characterized by extensive, concentration-dependent binding to plasma albumin and elimination primarily through biotransformation.[1]

Absorption

Oral administration of naproxen results in prompt and complete absorption from the gastrointestinal tract.[2][3] Peak plasma levels are typically reached within 2 to 4 hours for standard naproxen tablets.[3]

Distribution

Naproxen is highly bound to plasma proteins, particularly albumin, with binding exceeding 99% at therapeutic concentrations.[4][5] This extensive binding limits the volume of distribution.[6] However, at doses greater than 500 mg, the unbound fraction of the drug increases, leading to enhanced renal clearance of the total drug concentration.[1] Naproxen achieves substantial concentrations in synovial fluid, a key proposed site of its anti-inflammatory action.[1]

Metabolism

Naproxen undergoes extensive metabolism in the liver.[7] The primary metabolic pathway is O-demethylation to 6-desmethylnaproxen, a process catalyzed mainly by cytochrome P450 enzymes CYP2C9 and CYP1A2.[5][8] The parent drug and its desmethyl metabolite are also conjugated with glucuronic acid, primarily by the enzyme UGT2B7, to form acyl and phenolic glucuronides.[5][8]

Excretion

Elimination of naproxen and its metabolites occurs predominantly through the urine.[2][6] Following administration, approximately 94% of a dose is recovered in the urine, primarily as conjugated forms of naproxen and its 6-desmethyl metabolite.[2][6] The elimination half-life in humans is approximately 13-17 hours, which supports a twice-daily dosing regimen.[2][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of naproxen from in vivo studies across different species.

Table 1: Pharmacokinetic Parameters of Naproxen in Humans

| Parameter | Value | Condition | Reference |

| Half-life (t½) | 13 hours (mean) | Healthy Volunteers | [2] |

| Half-life (t½) | 12-17 hours | Healthy Volunteers | [7] |

| Bioavailability | 95% | Oral Administration | [3] |

| Peak Plasma Time (Tmax) | 2-4 hours | Oral Tablet | [3] |

| Protein Binding | >99% | Therapeutic Concentrations | [4][5] |

Table 2: Pharmacokinetic Parameters of Naproxen in Rats

| Parameter | Value | Condition | Reference |

| Half-life (t½) | 5.31 ± 0.90 h | Control Wistar Rats (IV) | [9] |

| Volume of Distribution (Vd) | 0.21 ± 0.01 L/kg | Control Wistar Rats (IV) | [9] |

| Clearance (Cl) | 17 ± 5 mL/h/kg | Control Wistar Rats (IV) | [9] |

| Area Under Curve (AUC) | 354.4 ± 8.8 µg·h/mL | Control Wistar Rats (IV) | [9] |

| Protein Binding | 99.18 ± 0.09% | Control Wistar Rats | [9] |

| Half-life (t½) | 11.9 ± 1.2 h | Galactosamine-induced Hepatitis | [9] |

| Clearance (Cl) | Reduced to 37% of control | Galactosamine-induced Hepatitis | [9] |

| Protein Binding | 83.21 ± 0.27% | Galactosamine-induced Hepatitis | [9] |

Pharmacodynamics of Naproxen

The therapeutic effects of naproxen, including its anti-inflammatory, analgesic, and antipyretic properties, are derived from its inhibition of the cyclooxygenase (COX) enzymes.

Mechanism of Action

Naproxen is a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.[8][10] By reversibly inhibiting these enzymes, naproxen blocks the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxanes (TXs).[10][11] Prostaglandins are key mediators of inflammation, pain, and fever.[10][12] The inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs, while the inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects.[10]

In Vivo Pharmacodynamic Effects

Naproxen's inhibition of prostaglandin (B15479496) synthesis leads to measurable anti-inflammatory, analgesic, and antipyretic effects in various in vivo models.

-

Anti-inflammatory Activity: Naproxen effectively reduces edema in models such as carrageenan-induced paw edema in rats.[13][14] Doses of 3.0 and 10 mg/kg significantly reduced joint edema 3 and 5 hours after carrageenan injection.[13]

-

Analgesic Activity: The antinociceptive properties of naproxen have been demonstrated in acetic acid-induced writhing tests in mice.[15]

-

Antipyretic Activity: In yeast-induced fever models in rats, naproxen demonstrates a potent antipyretic effect.[16][17]

-

Prostaglandin and Thromboxane (B8750289) Inhibition: A single 500 mg oral dose of naproxen in healthy volunteers significantly inhibited the synthesis of thromboxane A2 (assessed by urinary 2,3-dinor-TxB2) by approximately 75% and prostacyclin (assessed by urinary 2,3-dinor-6-keto-PGF1α) by about 50%.[18]

Quantitative Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters of naproxen, illustrating its potency against COX enzymes and related biomarkers.

Table 3: Pharmacodynamic Parameters of Naproxen In Vitro and In Vivo

| Parameter | Species | Value | Model / Endpoint | Reference |

| IC80 (PGE₂ Inhibition) | Human | 130.8 ± 11.0 µM | In Vitro (LPS-stimulated whole blood) | [11] |

| IC80 (PGE₂ Inhibition) | Rat | 131.9 ± 19.0 µM | In Vitro (LPS-stimulated whole blood) | [11] |

| IC80 (TXB₂ Inhibition) | Human | 103.9 ± 15.0 µM | In Vitro (Clotted whole blood) | [11] |

| IC80 (TXB₂ Inhibition) | Rat | 151.4 ± 40.0 µM | In Vitro (Clotted whole blood) | [11] |

| IC50 (PGE₂ Inhibition) | Rat | 13 µM | In Vivo (ex vivo synthesis) | [16] |

| IC50 (TXB₂ Inhibition) | Rat | 5 µM | In Vivo (ex vivo synthesis) | [16] |

| IC50 (Analgesia) | Rat | 27 µM | Carrageenan-induced arthritis | [16] |

| IC50 (Antipyresis) | Rat | 40 µM | Yeast-induced fever | [16] |

| IC50 (COX-1) | Ovine | 340 nM | In Vitro Enzyme Assay | [19] |

| IC50 (COX-2) | Murine | 180 nM | In Vitro Enzyme Assay | [19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of naproxen's PK and PD properties. Below are representative protocols for key in vivo experiments.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (308 ± 7 g) are surgically prepared with cannulated arteries for blood sampling.[11] Animals are housed individually after surgery.[11]

-

Dosing Regimen: Naproxen is administered intravenously (i.v.) at 25 mg/kg over 5 minutes or as an intraperitoneal (i.p.) injection at 2.5, 10, or 25 mg/kg.[4][11]

-

Blood Sampling: Serial arterial blood samples (100-200 µL) are collected at predefined time points (e.g., 0, 5, 15, 30, 45 min, and 1, 2, 4, 6, 9, 12, 24 h) into heparinized tubes.[11][20] Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Bioanalytical Method (HPLC):

-

Sample Preparation: Plasma proteins are precipitated using acetonitrile (B52724).[3] The supernatant is collected after centrifugation.

-

Chromatography: A C18 column (e.g., Phenomenex GEMINI, 150 x 4.6 mm, 5 µm) is used for separation.[3]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.5% triethylamine (B128534) buffer, pH 3.5) is used in an isocratic elution mode.[3]

-

Detection: Naproxen is quantified using a UV detector at a wavelength of 230 nm.[3] A calibration curve is generated using spiked plasma standards over a linear range (e.g., 10-120 µg/mL).[3]

-

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

-

Animal Model: Male Wistar rats are used.[13]

-

Drug Administration: Animals are pre-treated with oral doses of naproxen (e.g., 1, 3, or 10 mg/kg) or vehicle 30 minutes prior to the inflammatory insult.[13]

-

Induction of Inflammation: A 7.5 mg dose of carrageenan is injected intra-articularly into the right knee joint cavity to induce localized inflammation and edema.[13]

-

Measurement of Edema: The diameter of the inflamed joint is measured using a digital caliper at specified time points (e.g., 1, 3, and 5 hours) post-carrageenan injection.[13] The percentage reduction in edema in the drug-treated groups is calculated relative to the vehicle-treated control group.

Ex Vivo COX Inhibition Assay in Whole Blood

-

Study Design: Healthy human volunteers or rats receive a specified dose of naproxen.[11][21] Blood samples are collected at various time points post-dose.[21]

-

COX-2 Activity (PGE₂ Synthesis): An aliquot of whole blood is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE₂ synthesis.[11] The reaction is stopped, and plasma is collected for PGE₂ measurement.[11]

-

COX-1 Activity (TXB₂ Synthesis): A separate aliquot of whole blood is allowed to clot at 37°C for a defined period (e.g., 60 minutes), which triggers platelet activation and COX-1-mediated synthesis of Thromboxane A₂ (measured as its stable metabolite, TXB₂).[11] Serum is collected for TXB₂ measurement.[11]

-

Quantification: Concentrations of PGE₂ and TXB₂ are determined using validated enzyme immunoassay (EIA) kits or mass spectrometry.[11][18] The percentage inhibition of each isozyme is calculated relative to pre-dose baseline levels.

References

- 1. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naproxen metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Effect of Disease-Related Changes in Plasma Albumin on the Pharmacokinetics of Naproxen in Male and Female Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpmr.com [wjpmr.com]

- 6. Absorption, distribution, metabolism, and excretion of naproxen in various laboratory animals and human subjects. | Semantic Scholar [semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ClinPGx [clinpgx.org]

- 9. Pharmacokinetics and pharmacodynamics of naproxen in acute experimental hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 11. Correlation between in vitro and in vivo concentration–effect relationships of naproxen in rats and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A comparative study on the anti-inflammatory effects of single oral doses of naproxen and its hydrogen sulfide (H2S)-releasing derivative ATB-346 in rats with carrageenan-induced synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetic-pharmacodynamic modeling of the inhibitory effects of naproxen on the time-courses of inflammatory pain, fever, and the ex vivo synthesis of TXB2 and PGE2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of naproxen on the in vivo synthesis of thromboxane and prostacyclin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dadun.unav.edu [dadun.unav.edu]

- 21. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Naproxen

This guide provides a detailed examination of the chemical properties, stereochemistry, and synthesis of naproxen (B1676952), a widely used nonsteroidal anti-inflammatory drug (NSAID). It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Stereoisomerism

Naproxen is a propionic acid derivative with the IUPAC name (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid [1]. Its chemical formula is C14H14O3, and it has a molar mass of 230.263 g·mol−1[2]. The molecule contains a single stereocenter at the alpha-position of the propionate (B1217596) group, giving rise to two enantiomers: (S)-naproxen and (R)-naproxen[3][4].

The anti-inflammatory therapeutic activity of naproxen is almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes[1][5][6]. The (R)-enantiomer exhibits significantly lower anti-inflammatory activity and is known to be hepatotoxic[3][7]. For this reason, naproxen is marketed as the single (S)-enantiomer[5][8].

Below is a diagram illustrating the chemical structures of the (R) and (S) enantiomers of naproxen.

Physicochemical and Pharmacological Properties of Naproxen Stereoisomers

The differing three-dimensional arrangements of the enantiomers lead to distinct interactions with chiral biological molecules, such as enzymes and receptors, resulting in different pharmacological effects. The (S)-enantiomer is reported to be 28 times more effective as an anti-inflammatory agent than the (R)-enantiomer[9].

| Property | (S)-Naproxen | (R)-Naproxen |

| IUPAC Name | (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | (2R)-2-(6-methoxynaphthalen-2-yl)propanoic acid |

| Synonyms | (+)-Naproxen, d-Naproxen | (-)-Naproxen, l-Naproxen |

| CAS Number | 22204-53-1[10] | 23981-80-8 |

| Melting Point | 152-154 °C[2] | 152-154 °C |

| Specific Rotation ([α]D) | +66° (c=1, chloroform) | -66° (c=1, chloroform) |

| Anti-inflammatory Activity | High | Low |

| Toxicity | Gastrointestinal side effects | Hepatotoxic[3][7] |

| EC50 (Bacterial Toxicity) | 0.93 mg/L[11] | 0.75 mg/L[11] |

Synthesis and Resolution of Naproxen

The industrial synthesis of naproxen typically involves the production of a racemic mixture, followed by a resolution step to isolate the desired (S)-enantiomer.

A common synthetic route starts with 2-methoxynaphthalene (B124790). The synthesis proceeds through the following key steps:

-

Friedel-Crafts Acylation: 2-methoxynaphthalene reacts with an acetylating agent (e.g., acetic anhydride) in the presence of a Lewis acid catalyst to form 2-acetyl-6-methoxynaphthalene.

-

Willgerodt-Kindler Reaction: The resulting ketone is then converted to a thioamide, which is subsequently hydrolyzed to produce the carboxylic acid, racemic naproxen.

The separation of the enantiomers is a critical step. A widely used method is the formation of diastereomeric salts using a chiral resolving agent.

Experimental Protocol: Resolution of Racemic Naproxen using a Chiral Amine

-

Salt Formation: The racemic naproxen is dissolved in a suitable solvent (e.g., methanol). An equimolar amount of an enantiomerically pure chiral amine, such as cinchonidine (B190817) or a glucose derivative, is added to the solution[1][6][9]. The acid-base reaction forms a mixture of two diastereomeric salts: [(S)-naproxenate-(-)-cinchonidinium] and [(R)-naproxenate-(-)-cinchonidinium].

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system. This allows for its selective crystallization upon cooling or solvent evaporation. The less soluble salt, typically the (S)-naproxen salt, is isolated by filtration.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically pure (S)-naproxen. The chiral amine can be recovered and recycled.

-

Purification: The resulting (S)-naproxen is purified by recrystallization to yield the final product.

The following diagram illustrates the workflow for the resolution of racemic naproxen.

References

- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naproxen - Wikipedia [en.wikipedia.org]

- 3. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. [Stereoselective protein binding of non-steroidal anti-inflammatory agents. Pharmacological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naproxen | 22204-53-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 9. Resolutions using diastereoisomeric salts [almerja.com]

- 10. Naproxen [webbook.nist.gov]

- 11. Evaluating the enantiospecific differences of non-steroidal anti-inflammatory drugs (NSAIDs) using an ecotoxicity bioassay test battery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Naproxen: A Technical Guide

Introduction

Naproxen (B1676952), a prominent member of the non-steroidal anti-inflammatory drug (NSAID) class, has been a mainstay in pain and inflammation management for decades. This technical guide provides an in-depth exploration of the history of its discovery and the evolution of its chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal moments in naproxen's development, outlines key experimental protocols for its synthesis, presents quantitative data for comparative analysis, and illustrates crucial pathways and workflows through detailed diagrams.

A Legacy of Innovation: The History of Naproxen's Discovery

Naproxen was first synthesized and patented by Syntex Corporation, a pharmaceutical company with a rich history in steroid chemistry. The development of naproxen was a significant step in the search for potent and well-tolerated NSAIDs.

Key Milestones:

-

1967: The initial patent for naproxen is filed by Syntex.[1]

-

1968: The preparation of racemic naproxen is first reported in a patent awarded to Syntex.[2]

-

1970: The synthesis of naproxen is further detailed in a scientific publication by Harrison and colleagues from the Syntex Institute of Organic Chemistry and Biological Sciences.[3]

-

1976: Naproxen is first marketed by Syntex as a prescription drug under the brand name Naprosyn.[1]

-

1980: The sodium salt, naproxen sodium, is introduced under the brand name Anaprox.[1]

-

1994: The U.S. Food and Drug Administration (FDA) approves naproxen for over-the-counter (OTC) use, making it widely accessible to the public.[1]

References

An In-depth Technical Guide to the Metabolic Pathways of Naproxen in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen (B1676952), a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in preclinical models, primarily through two major pathways: O-demethylation and acyl glucuronidation. Understanding the metabolic fate of naproxen in various animal species is crucial for the extrapolation of pharmacokinetic and toxicological data to humans. This technical guide provides a comprehensive overview of the metabolic pathways of naproxen in key preclinical species—rat, mouse, dog, and monkey—supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Introduction

Naproxen, chemically known as (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The disposition and metabolism of naproxen have been studied in several preclinical species to assess its safety and efficacy profile before human clinical trials. The primary metabolic transformations involve Phase I oxidation (O-demethylation) and Phase II conjugation (glucuronidation). Significant species-specific differences in the extent of these reactions and the subsequent excretion profiles of the metabolites have been observed.

Metabolic Pathways of Naproxen

The biotransformation of naproxen predominantly occurs in the liver and involves the following key pathways:

Phase I Metabolism: O-Demethylation

The primary Phase I metabolic reaction for naproxen is the O-demethylation of the methoxy (B1213986) group at the 6-position of the naphthalene (B1677914) ring, resulting in the formation of 6-O-desmethylnaproxen (DMN). This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C9 and CYP1A2 being the major isoforms involved in humans and preclinical species.[1]

Phase II Metabolism: Glucuronidation

Both naproxen and its primary metabolite, 6-O-desmethylnaproxen, can undergo Phase II conjugation with glucuronic acid to form acyl glucuronides and phenolic glucuronides, respectively. This process is mediated by UDP-glucuronosyltransferases (UGTs). Naproxen is directly conjugated to form naproxen-1-O-acyl glucuronide. 6-O-desmethylnaproxen can be glucuronidated at either the carboxylic acid group to form desmethylnaproxen (B1198181) acyl glucuronide or at the newly formed phenolic hydroxyl group to produce desmethylnaproxen phenolic glucuronide. UGT2B7 is a key enzyme responsible for the acyl glucuronidation of naproxen.[1][2]

Visual Representation of Naproxen Metabolic Pathway

Caption: Metabolic pathway of naproxen.

Quantitative Analysis of Naproxen Metabolism in Preclinical Models

The extent of naproxen metabolism varies significantly among preclinical species. The following tables summarize the available quantitative data on the major metabolites of naproxen in rat, mouse, dog, and monkey. It is important to note that direct comparative studies with standardized methodologies are limited, and the data presented here are compiled from various sources.

Table 1: In Vitro Metabolic Stability of Naproxen in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| Rat | 29.7 ± 1.34 | 46.7 ± 11.25 | [3] |

| Mouse | Data not available | Data not available | |

| Dog | Data not available | Data not available | |

| Monkey | Data not available | Data not available |

Table 2: Urinary Excretion of Naproxen and its Metabolites (% of Dose)

| Compound | Rat | Mouse | Dog | Monkey | Reference |

| Unchanged Naproxen | < 4% | Data not available | Data not available | Data not available | [4] |

| 6-O-Desmethylnaproxen | < 1% | Data not available | Data not available | Data not available | [4] |

| Conjugates | 66-92% | Data not available | Data not available | Data not available | [4] |

Note: The majority of excretion data is derived from human studies, with limited comparative quantitative data available for preclinical models in the reviewed literature. In dogs, a significant portion of naproxen is excreted in the feces.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic pathways of naproxen.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses the rate of metabolism of naproxen in liver microsomes from different species.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of naproxen.

Materials:

-

Liver microsomes (rat, mouse, dog, monkey)

-

Naproxen stock solution (e.g., 10 mM in DMSO)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN) with an internal standard (e.g., ketoprofen) for reaction termination

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of naproxen (e.g., 1 µM) in potassium phosphate buffer.

-

Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.[6]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the naproxen working solution and the microsomal suspension at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing naproxen.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots of the reaction mixture.[6]

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold stop solution (e.g., 3 volumes of acetonitrile containing an internal standard) to each aliquot.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of naproxen at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of naproxen remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).[3]

Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Metabolite Profiling in Rats

This protocol describes a general procedure for an in vivo study to identify and quantify naproxen and its metabolites in rat plasma and urine.

Objective: To determine the pharmacokinetic profile and major metabolites of naproxen in rats.

Materials:

-

Male Sprague-Dawley rats

-

Naproxen formulation for oral or intravenous administration

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Sample storage containers (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization and Dosing:

-

Acclimatize rats to the experimental conditions for at least one week.

-

Administer a single dose of naproxen (e.g., 10 mg/kg) via oral gavage or intravenous injection.[3]

-

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

-

Urine: House the rats in metabolic cages and collect urine at specified intervals (e.g., 0-8h, 8-24h).

-

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Urine: Measure the volume of the collected urine, and store aliquots at -80°C until analysis.

-

-

Sample Preparation for Analysis:

-

Plasma: Perform protein precipitation by adding cold acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.[7]

-

Urine: Dilute urine samples with mobile phase or an appropriate buffer before injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

Workflow for In Vivo Metabolite Profiling

Caption: Workflow for in vivo metabolite profiling.

HPLC-UV Method for Quantification of Naproxen and 6-O-Desmethylnaproxen

This protocol provides a general high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the simultaneous quantification of naproxen and its primary metabolite.

Objective: To quantify naproxen and 6-O-desmethylnaproxen in biological matrices.

Instrumentation and Conditions:

-

HPLC System: With a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7) with 0.1% trifluoroacetic acid. The ratio may need optimization (e.g., 35:65 v/v).[9][10]

-

Detection Wavelength: 230 nm.[11]

-

Injection Volume: 20 µL.

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of naproxen, 6-O-desmethylnaproxen, and an internal standard (e.g., ibuprofen) in methanol (B129727) or acetonitrile.[9][10]

-

Prepare calibration standards and quality control samples by spiking blank plasma or urine with known concentrations of the analytes.

-

Extract samples using protein precipitation or liquid-liquid extraction as described in the in vivo protocol.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards, quality controls, and unknown samples.

-

Record the chromatograms and integrate the peak areas for naproxen, 6-O-desmethylnaproxen, and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The metabolic pathways of naproxen in preclinical models, primarily O-demethylation and glucuronidation, show qualitative similarities to humans. However, quantitative differences in the extent of these pathways and the resulting excretion profiles exist between species. This technical guide provides a foundational understanding of naproxen metabolism in rats, mice, dogs, and monkeys, along with detailed experimental protocols to enable researchers to conduct their own investigations. Further studies are warranted to generate more comprehensive comparative quantitative data to refine the extrapolation of preclinical findings to human drug development.

References

- 1. S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicalschizophrenia.net [clinicalschizophrenia.net]

- 3. researchgate.net [researchgate.net]

- 4. ijcap.in [ijcap.in]

- 5. researchgate.net [researchgate.net]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. airo.co.in [airo.co.in]

- 8. Simultaneous quantitative determination of naproxen, its metabolite 6-O-desmethylnaproxen and their five conjugates in plasma and urine samples by high-performance liquid chromatography on dynamically modified silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to the Absorption Rate Differences Between Naproxen Sodium and Naproxen Base

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naproxen (B1676952) is a well-established nonsteroidal anti-inflammatory drug (NSAID) belonging to the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high membrane permeability.[1][2][3] This intrinsic low solubility makes the dissolution step the rate-limiting factor for its absorption. To overcome this, naproxen is often formulated as a sodium salt, naproxen sodium, which exhibits significantly different absorption kinetics. This guide provides a detailed technical comparison of the absorption rates of naproxen base and naproxen sodium, presenting key pharmacokinetic data, experimental methodologies, and the fundamental mechanisms governing their differential absorption profiles. The primary distinction lies in the rate of absorption, not the extent; naproxen sodium is absorbed more rapidly, leading to a faster onset of action, while the overall bioavailability remains equivalent to naproxen base.[4]

The Physicochemical Basis for Differential Absorption

The core difference in the absorption profiles of naproxen base and naproxen sodium stems from their chemical forms. Naproxen base is a weakly acidic molecule with poor water solubility.[2][3] In contrast, naproxen sodium is the salt form, which is significantly more soluble in aqueous environments, including the gastric fluid.

This enhanced solubility of naproxen sodium allows for faster dissolution in the gastrointestinal tract.[4] For a BCS Class II drug like naproxen, where absorption is limited by the dissolution rate, this faster dissolution translates directly into a more rapid appearance of the drug in the systemic circulation.[1][5] Upon dissolution, naproxen sodium dissociates, and the active naproxen anion is absorbed.[4]

Comparative Pharmacokinetic Data

Clinical studies consistently demonstrate that while naproxen sodium and naproxen base are bioequivalent in terms of the total drug exposure (AUC), their rates of absorption differ significantly, as reflected by the time to reach maximum plasma concentration (Tmax) and the value of the maximum plasma concentration (Cmax).

Table 1: Summary of Pharmacokinetic Parameters for Naproxen Base vs. Naproxen Sodium

| Parameter | Naproxen Base (Standard & EC) | Naproxen Sodium | Key Observation |

| Tmax (Time to Peak Concentration) | 2 - 4 hours | 1 - 2 hours | Naproxen sodium reaches peak concentration approximately twice as fast. |

| Mean Tmax (Example Study) | 1.9 hours (standard tablet)[6] | 2.0 hours (reference tablet) | Confirms the faster absorption trend for the sodium salt form. |

| 4.0 hours (enteric-coated)[6] | Enteric coating further delays absorption of the base form. | ||

| Cmax (Peak Plasma Concentration) | 97.4 µg/mL (standard tablet)[6] | 75.92 µg/mL (reference tablet) | Cmax values are generally comparable, though can vary by formulation. |

| 94.9 µg/mL (enteric-coated)[6] | 64.59 µg/mL (reference tablet)[7] | ||

| AUC (Area Under the Curve) | ~767 - 845 µg·h/mL[6][8] | ~890 - 970 µg·h/mL[7] | AUC values are similar, indicating bioequivalence in the extent of absorption. |

Note: Values are derived from different studies and serve for comparative illustration. Direct comparison should be made within the same clinical trial.

Standard Experimental Protocol for Bioavailability/Bioequivalence Studies

The pharmacokinetic data presented are typically generated from randomized, crossover bioequivalence studies. A representative protocol is detailed below.

4.1 Study Design A randomized, single-dose, open-label, two-period, two-sequence crossover design is standard.[7][9][10] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of 5 to 8 days is implemented between the two periods to ensure complete elimination of the drug from the previous phase.[4]

4.2 Subject Population Studies are conducted in healthy adult male and female volunteers, typically between 18 and 55 years of age.[9][11] Subjects undergo a comprehensive health screening to rule out any conditions that could interfere with drug pharmacokinetics.[11] Dosing is performed after an overnight fast to eliminate the influence of food on drug absorption.[9]

4.3 Dosing and Blood Sampling Subjects receive a single oral dose of either the test or reference formulation. Blood samples are collected in heparinized tubes at predetermined intervals, for instance: pre-dose (0 hours) and at 0.5, 1, 2, 3, 4, 8, 12, 24, 48, and 72 hours post-dose.[9][12] Plasma is separated via centrifugation and stored at -20°C or lower until analysis.

4.4 Analytical Methodology Naproxen concentrations in plasma samples are quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection or a liquid chromatography-mass spectrometry (LC-MS) method.[7][9][10] These methods must demonstrate linearity, accuracy, precision, and selectivity for naproxen.

4.5 Pharmacokinetic and Statistical Analysis Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data for each subject.[9][10]

-

Cmax and Tmax are obtained directly from the observed data.

-

AUC0-t (from time zero to the last measurable concentration) is calculated using the linear trapezoidal rule.

-

AUC0-inf (from time zero to infinity) is calculated as AUC0-t + (Ct/λz), where Ct is the last measurable concentration and λz is the terminal elimination rate constant.

The parameters Cmax and AUC are log-transformed before statistical analysis. Bioequivalence is concluded if the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC fall within the regulatory acceptance range of 80-125%.[9][10]

Conclusion

The primary difference between naproxen sodium and naproxen base lies in their absorption rate, a direct consequence of their differing aqueous solubility. Naproxen sodium, being the salt form, dissolves more rapidly in the gastrointestinal tract, leading to a faster absorption and a shorter Tmax compared to the naproxen base. This property makes naproxen sodium particularly suitable for clinical indications requiring a rapid onset of analgesic action, such as acute pain management.[4] However, for the purpose of assessing therapeutic equivalence, both forms deliver a comparable total amount of the active naproxen moiety to the systemic circulation, as evidenced by their equivalent AUC values. This technical understanding is critical for formulation scientists and clinicians in selecting the appropriate form of naproxen based on the desired therapeutic outcome.

References

- 1. Preparation and characterization of naproxen solid dispersion using different hydrophilic carriers and in-vivo evaluation of its analgesic activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability of Naproxen via Salt Formation | MDPI [mdpi.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Bioequivalence of 2 Naproxen Sodium Tablet Formulations in Healthy Male and Female Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naproxen Oral Absorption Characteristics [jstage.jst.go.jp]

- 6. Steady-state pharmacokinetics of enteric-coated naproxen tablets compared with standard naproxen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comparative bioavailability of two oral suspensions of naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative bioavailability study on naproxen betainate sodium salt monohydrate and naproxen sodium salt in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Comparative Bioavailability of Two Oral Suspensions of Naproxen Sodium | Semantic Scholar [semanticscholar.org]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Alternative Cellular Targets of Naproxen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of naproxen (B1676952) that are independent of its well-established cyclooxygenase (COX) inhibitory activity. As the therapeutic and adverse effects of non-steroidal anti-inflammatory drugs (NSAIDs) are increasingly understood to extend beyond prostaglandin (B15479496) synthesis, this document serves as a resource for researchers and drug development professionals exploring the repositioning of naproxen and the design of next-generation therapeutics with refined pharmacological profiles.

Executive Summary

Naproxen, a widely used NSAID, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX-1 and COX-2 enzymes.[1][2][3] However, a growing body of evidence reveals that naproxen interacts with a diverse array of other cellular targets, contributing to its therapeutic efficacy and, in some instances, its adverse effect profile. These non-COX mechanisms are particularly relevant to its observed anti-cancer properties and its effects on various signaling cascades. This guide details these alternative targets, presenting quantitative data on these interactions, outlining the experimental protocols used for their identification and characterization, and visualizing the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data associated with naproxen's interaction with various cellular targets beyond cyclooxygenase. These data are compiled from in vitro and in vivo studies and provide a basis for comparing the potency and efficacy of naproxen across different biological systems.

| Target/Process | Cell Line/System | Naproxen Concentration | Effect | Reference |

| Cell Viability | Jurkat T lymphocytes | 300µM - 10mM (24h) | Concentration-dependent reduction in cell viability | [4] |

| UM-UC-5 & UM-UC-14 Bladder Cancer Cells | 0.5, 1, or 2 mM | Significant decrease in cell viability | [5] | |

| Phosphoinositide 3-Kinase (PI3K) | In vitro kinase assay | Dose-dependent | Inhibition of PI3K kinase activity | [5][6] |

| UM-UC-5 & UM-UC-14 Bladder Cancer Cells | 0.5, 1, or 2 mM | Decreased phosphorylation of Akt, mTOR, and p70S6K | [5] | |

| Apoptosis | UM-UC-5 & UM-UC-14 Bladder Cancer Cells | 0.5, 1, or 2 mM (72h) | Increased early apoptosis (Annexin V staining) | [5] |

| Colo320 Colon Cancer Cells | 41.75 µM | Increased caspase-3 activity and decreased cell survival | [7] | |

| Caspase Inhibition | In vitro and in cell culture | Physiologic concentrations | Inhibition of caspase catalysis | [8][9] |

| TRPM7 Channels | Jurkat T lymphocytes | 3mM, 10mM, 30mM | Reversible inhibition of TRPM7 current | [10] |

| Gene Expression | Human Colon Polyp Cells | Relevant human serum level (96h) | Reduced expression of genes in pathways related to cancer and growth | [11] |

| Adult Zebrafish Intestine | 1µg/L and 100µg/L (2 weeks) | Altered mRNA levels of Ucp-2, GST p2, and CAT | [12] | |

| Cell Cycle | UM-UC-5 & UM-UC-14 Bladder Cancer Cells | 0.5, 1, or 2 mM (48h) | Increased percentage of cells in G0/G1 phase | [5] |

| Hydrogen Sulfide-Releasing Naproxen (HS-NAP) | HT-29 Colon Cancer Cells | 1-100 µM | Inhibition of cell proliferation (IC50 = 72±5 µM) | [13] |

| Nitric Oxide-Releasing Naproxen (NO-Naproxen) | SW480 Colon Cancer Cells | 0.01 to 0.4 mM (48h) | Dose-dependent reduction of β-catenin-mediated TCF4 transcriptional activity | [14] |

Identified Cellular Targets and Pathways

Beyond its primary mechanism of COX inhibition, naproxen has been demonstrated to modulate a variety of other cellular targets and signaling pathways. These interactions are critical for understanding the full spectrum of its biological activities.

Ion Channels

Naproxen has been shown to inhibit several ion channels independently of its effects on COX.[15] One notable target is the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[10][15][16] Inhibition of TRPM7 channels by naproxen is reversible and occurs through a mechanism involving cytosolic acidification, which interferes with the channel's stimulation by the phospholipid PI(4,5)P2.[16]

Enzyme Systems

-

Phosphoinositide 3-Kinase (PI3K): Computer kinase profiling and subsequent in vitro kinase assays have identified PI3K as a direct target of naproxen.[5][6] Naproxen binds to PI3K, inhibiting its kinase activity and consequently downregulating the PI3K/Akt signaling pathway.[5][6][17] This inhibition leads to decreased phosphorylation of downstream effectors such as Akt, mTOR, and p70S6K.[5]

-

Caspases: Naproxen can directly inhibit caspases at physiologic concentrations, a mechanism that is independent of COX inhibition.[8][9] This inhibition of caspase catalysis reduces cell death and the generation of pro-inflammatory cytokines, representing a novel anti-inflammatory mechanism.[8]

-

Nitric Oxide Synthase (NOS): While naproxen itself does not directly target NOS, nitric oxide-releasing derivatives of naproxen (NO-naproxen) have been shown to interfere with the induction of inducible nitric oxide synthase (iNOS).[18][19] This modulation is attributed to the release of nitric oxide.[18]

-

Glycogen Synthase Kinase-3β (GSK-3β): Naproxen has been observed to inhibit GSK-3β, a kinase implicated in cancer cell proliferation and survival.[20]

-

5-Lipoxygenase (5-LOX): The induction of type X collagen expression by naproxen in human mesenchymal stem cells is suggested to be mediated through increased 5-lipoxygenase signaling.[21]

-

Thioredoxin Reductase (TrxR): A hydrogen sulfide-releasing derivative of naproxen (HS-NAP) has been shown to strongly inhibit the activity of thioredoxin reductase in colon cancer cells.[13]

Signaling Pathways

-

PI3K/Akt Signaling Pathway: As a direct inhibitor of PI3K, naproxen effectively attenuates the PI3K/Akt signaling cascade, which is crucial for cell survival, proliferation, and growth.[5][6][17][22] The downstream consequences of this inhibition include the induction of cell cycle arrest and apoptosis.[5][22]

-

NF-κB Signaling Pathway: NO-releasing and hydrogen sulfide-releasing derivatives of naproxen have been shown to inhibit the NF-κB signaling pathway.[13][23] HS-naproxen, for instance, prevents the nuclear translocation of the p65 subunit of NF-κB.[13]

-

MAPK Signaling Pathway: Naproxen can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38. In human mesenchymal stem cells, naproxen was found to increase the phosphorylation of these MAPKs.[21] Conversely, in other contexts, NSAID treatment has been shown to inhibit the phosphorylation of ERK, JNK, and p38.[24]

-

Wnt/β-catenin Signaling Pathway: NO-naproxen has been demonstrated to reduce β-catenin-mediated TCF4 transcriptional activity in colon cancer cells, suggesting an interaction with the Wnt signaling pathway.[14]

-

Unfolded Protein Response (UPR): In cutaneous neoplastic cells, naproxen induces apoptosis by activating the unfolded protein response, leading to increased expression of ATF4, p-eIF2α, and CHOP.[25]

Other Molecular Interactions

-

Direct DNA Interaction: Naproxen can bind to DNA and, upon photo-irradiation, generate reactive oxygen species that may lead to DNA cleavage.[20]

-

Amyloid-beta Fibril Aggregation: Similar to ibuprofen, naproxen has been observed to interfere with the aggregation of amyloid-beta fibrils, suggesting a potential role in neurodegenerative diseases.[20]

-

Viral Proteins: Naproxen has been shown to interact with the RNA binding domain of the SARS-CoV-2 nucleocapsid protein, potentially inhibiting viral assembly.[20]

-

Cell Adhesion Molecules: Naproxen and its derivatives can modulate cell adhesion. NSAIDs have been shown to interfere with the function of L-selectin and CD11b/CD18 on neutrophils.[26] Additionally, NO-releasing derivatives of naproxen can reduce melanoma cell adhesion to VCAM-1 and fibronectin.[27]

Experimental Protocols and Methodologies

The identification and characterization of naproxen's non-COX targets have been achieved through a combination of computational and experimental approaches.

Virtual Screening and In Silico Docking

-

Objective: To identify potential novel protein targets of naproxen.

-

Methodology:

-

Shape Similarity Screening: A 3D representation of naproxen is used to screen a database of protein-ligand crystal structures (e.g., the PDB ligand database). The volumetric similarity between naproxen and known ligands is calculated. Kinase targets whose ligands show a high shape similarity score (e.g., ≥ 0.75) are identified as potential candidates.[5]

-

Molecular Docking: The identified candidate proteins are then used for docking studies with naproxen to predict the binding mode and affinity. An induced fit docking protocol can be employed to account for protein flexibility upon ligand binding. The simulation provides a theoretical model of the naproxen-protein complex.[5]

-

Caption: Workflow for virtual screening to identify naproxen targets.

In Vitro Kinase Assay

-

Objective: To experimentally validate the inhibitory effect of naproxen on the activity of candidate kinases identified through virtual screening.

-

Methodology:

-

Recombinant active kinase (e.g., PI3K) is incubated with its substrate (e.g., ATP) and a kinase-specific peptide or lipid substrate in a reaction buffer.

-

Varying concentrations of naproxen are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P) or luminescence-based assays that measure the amount of ATP remaining in the reaction.

-

The percentage of kinase activity is calculated relative to a control reaction without naproxen.

-

Pull-Down Binding Assay

-

Objective: To confirm the direct physical interaction between naproxen and a target protein.

-

Methodology:

-

In Vitro: Naproxen is immobilized on a solid support (e.g., Sepharose beads). The naproxen-conjugated beads are then incubated with a purified recombinant target protein (e.g., PI3K). After incubation, the beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted and analyzed by Western blotting using an antibody against the target protein.

-

Ex Vivo: Cell lysates are incubated with the naproxen-conjugated beads. The subsequent washing, elution, and Western blotting steps are the same as for the in vitro assay.

-

Caption: Workflow for in vitro and ex vivo pull-down assays.

Western Blot Analysis

-

Objective: To measure the levels of specific proteins and their phosphorylation status in cells treated with naproxen.

-

Methodology:

-

Cells are treated with various concentrations of naproxen for a specified duration.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, which is proportional to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of naproxen on the distribution of cells in different phases of the cell cycle.

-

Methodology:

-

Cells are seeded and treated with naproxen for a specific time (e.g., 48 hours).

-

Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).

-

The fixed cells are treated with RNase to remove RNA.

-

Cells are stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide, PI).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The data is analyzed to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.

-

Apoptosis Assays

-

Annexin V/PI Staining:

-

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology: Cells treated with naproxen are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a dye that enters cells with compromised membranes). The stained cells are then analyzed by flow cytometry.

-

-

TUNEL Assay:

-

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Methodology: This assay is often performed on tissue sections. It involves the enzymatic labeling of the 3'-OH ends of DNA fragments with labeled dUTP. The incorporated label is then detected by fluorescence microscopy.

-

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by naproxen's non-COX activities.

Caption: Naproxen's inhibition of the PI3K/Akt signaling pathway.

Caption: Naproxen-induced cell cycle arrest and apoptosis.

Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that the pharmacological profile of naproxen is more complex than its action as a simple COX inhibitor. Its interactions with a range of other cellular targets, including ion channels, kinases, and components of major signaling pathways, contribute significantly to its overall effects. These non-COX mechanisms are particularly prominent in the context of its anti-cancer properties, where it can induce cell cycle arrest and apoptosis in a manner independent of prostaglandin synthesis.

For researchers and drug development professionals, these findings open up several avenues for future exploration:

-

Drug Repositioning: A deeper understanding of naproxen's non-COX targets may facilitate its repositioning for new therapeutic indications, such as specific types of cancer or neurodegenerative diseases.

-

Development of Analogs: The development of naproxen derivatives that are devoid of COX-inhibitory activity but retain their effects on other targets could lead to new classes of drugs with improved safety profiles.[28] For example, NO- and H2S-releasing naproxen derivatives have shown enhanced anti-cancer effects with potentially reduced gastrointestinal toxicity.[13][29]

-

Biomarker Identification: The molecular targets of naproxen could serve as biomarkers to predict patient response to naproxen-based therapies, particularly in cancer chemoprevention and treatment.

Further research is warranted to fully elucidate the clinical relevance of these non-COX targets and to translate these fundamental scientific findings into novel therapeutic strategies.

References

- 1. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. nursingeducation.org [nursingeducation.org]

- 4. NSAIDs Naproxen, Ibuprofen, Salicylate, and Aspirin Inhibit TRPM7 Channels by Cytosolic Acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naproxen induces cell cycle arrest and apoptosis in human urinary bladder cancer cell lines and chemically induced cancers by targeting PI3-K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naproxen induces cell-cycle arrest and apoptosis in human urinary bladder cancer cell lines and chemically induced cancers by targeting PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of naproxen activation of cell death pathways in Colo320 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NSAIDs are Caspase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-steroidal Anti-inflammatory Drugs Are Caspase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NSAIDs Naproxen, Ibuprofen, Salicylate, and Aspirin Inhibit TRPM7 Channels by Cytosolic Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Effects of the non-steroidal anti-inflammatory drug(NSAID) naproxen on gene expression of antioxidant enzymes in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrogen sulfide-releasing naproxen suppresses colon cancer cell growth and inhibits NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. Frontiers | NSAIDs Naproxen, Ibuprofen, Salicylate, and Aspirin Inhibit TRPM7 Channels by Cytosolic Acidification [frontiersin.org]

- 16. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 17. open.metu.edu.tr [open.metu.edu.tr]

- 18. NO-naproxen modulates inflammation, nociception and downregulates T cell response in rat Freund's adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of inducible nitric oxide synthase expression by novel nonsteroidal anti-inflammatory derivatives with gastrointestinal-sparing properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Naproxen induces type X collagen expression in human bone-marrow-derived mesenchymal stem cells through the upregulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. NSAIDs and Cancer Resolution: New Paradigms beyond Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nitric Oxide–Releasing Hybrid Drugs Target Cellular Processes Through S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Naproxen Inhibits UVB-induced Basal Cell and Squamous Cell Carcinoma Development in Ptch1+/- /SKH-1 Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. NSAIDs: learning new tricks from old drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mollica.umbc.edu [mollica.umbc.edu]

- 28. Novel non-cyclooxygenase inhibitory derivatives of naproxen for colorectal cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.physiology.org [journals.physiology.org]

The Impact of Naproxen on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen (B1676952), a widely utilized nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides an in-depth analysis of the molecular mechanisms by which naproxen interferes with the arachidonic acid cascade. It details the drug's non-selective inhibition of cyclooxygenase (COX) enzymes, presents quantitative data on its inhibitory potency, and outlines the experimental protocols used to elucidate these effects. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Prostaglandins (B1171923) are a group of lipid compounds that are derived from fatty acids and play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1][2] The synthesis of these molecules is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase pathways.[3] Naproxen, a member of the propionic acid class of NSAIDs, primarily targets the COX pathway to produce its anti-inflammatory, analgesic, and antipyretic effects.[4]

The Prostaglandin Synthesis Pathway

The biosynthesis of prostaglandins commences with the liberation of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2.[3] Once released, arachidonic acid is converted by the bifunctional enzyme prostaglandin H synthase, also known as cyclooxygenase (COX), into an unstable intermediate, Prostaglandin H2 (PGH2).[3] The COX enzyme exhibits two distinct activities: a cyclooxygenase activity that forms Prostaglandin G2 (PGG2) and a peroxidase activity that reduces PGG2 to PGH2.[3]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[5]

-

COX-2: This isoform is inducible and its expression is upregulated by inflammatory stimuli, cytokines, and growth factors. It is the primary source of prostaglandins at sites of inflammation.[5]

PGH2 serves as a common precursor for the synthesis of various prostaglandins, including Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α), Prostaglandin D2 (PGD2), Prostacyclin (PGI2), and Thromboxane A2 (TXA2), through the action of specific isomerases and synthases.[6]

References

- 1. Radioimmunoassay for prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachidonic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-Naproxen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Naproxen is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. Its therapeutic efficacy is almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is reported to be hepatotoxic.[1] Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure (S)-Naproxen is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (S)-Naproxen, with a focus on biocatalysis and asymmetric hydrogenation. Detailed experimental protocols, quantitative data, and process workflows are presented to facilitate practical application and further development in research and manufacturing settings.

Core Synthetic Strategies

The enantioselective synthesis of (S)-Naproxen can be broadly categorized into three main approaches:

-

Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes, this green chemistry approach offers mild reaction conditions and high enantiopurity. Key biocatalytic strategies include:

-

Asymmetric Decarboxylation: Utilizing engineered enzymes like arylmalonate decarboxylase to convert a prochiral substrate directly into (S)-Naproxen.

-

Enzymatic Kinetic Resolution: Employing lipases or esterases to selectively hydrolyze one enantiomer of a racemic Naproxen (B1676952) ester, allowing for the separation of the desired (S)-acid.

-

-

Asymmetric Hydrogenation: This catalytic method involves the hydrogenation of a prochiral precursor, 2-(6-methoxy-2-naphthyl)acrylic acid, using a chiral transition metal catalyst, typically based on ruthenium or rhodium complexes with chiral ligands like BINAP.

-

Kinetic Resolution: This classical method relies on the differential reaction rates of the enantiomers of a racemic mixture with a chiral resolving agent.

This guide will focus on the most prominent and industrially relevant methods: biocatalytic synthesis via asymmetric decarboxylation and enzymatic kinetic resolution, and asymmetric hydrogenation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different enantioselective synthetic methods, allowing for a clear comparison of their efficacy.

Table 1: Biocatalytic Synthesis of (S)-Naproxen

| Method/Enzyme | Substrate | Enantiomeric Excess (e.e.) | Yield/Conversion | Key Reaction Conditions | Reference(s) |

| Asymmetric Decarboxylation / Arylmalonate Decarboxylase (AMDase-CLGIPL)[2][3] | Naproxen Malonate | 99% | 92% (isolated) | Immobilized enzyme on acrylate (B77674) carrier, repetitive batch reactions. | [2][3] |

| Enzymatic Kinetic Resolution / Trichosporon sp. Lipase (B570770) (TSL)[4] | Racemic Naproxen Methyl Ester | >99% | >90% (recovery) | Whole-cell catalysis, substrate concentration 80–100 g/L. | [4] |

| Enzymatic Kinetic Resolution / Candida rugosa Lipase (CRL)[5] | Racemic Naproxen Methyl Ester | - | - | Optimal conditions: 37 °C, pH 7.5, 300 rpm in an aqueous buffer/isooctane biphasic system. | [5] |

Table 2: Asymmetric Hydrogenation for (S)-Naproxen Synthesis

| Catalyst / Ligand | Substrate | Enantiomeric Excess (e.e.) | Yield | Key Reaction Conditions | Reference(s) |

| Ruthenium-(S)-BINAP[6] | 2-(6-methoxy-2-naphthyl)acrylic acid | >98% | - | Hydrogen pressure: 135 atm. | [6] |

| Ru(R-BIQAP)(OAc)₂[7] | 2-(6'-methoxy-2'-naphthyl)propenoic Acid | up to 81.7% | 99% | 32 °C, 10 MPa H₂, methanol, Et₃N as additive. | [7] |

Experimental Protocols

Biocatalytic Asymmetric Decarboxylation of Naproxen Malonate

This protocol is based on the use of an immobilized (S)-selective arylmalonate decarboxylase mutant (AMDase-CLGIPL).[1][2][8]

Materials:

-

Naproxen malonate

-

Immobilized AMDase-CLGIPL on amino C2 acrylate carrier

-

Tris buffer (e.g., 45 mM, pH 8.0)

-

Distilled water

-

Round bottom microreaction tubes or stirred tank reactor

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add the immobilized AMDase-CLGIPL carrier (e.g., 100 mg for a 1.5 mL reaction).

-

Substrate Addition: Prepare a solution of naproxen malonate (e.g., 110 mM) in Tris buffer (pH 8.0). Add the substrate solution to the reaction vessel containing the immobilized enzyme.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation (e.g., 900-1500 rpm) to ensure proper mixing.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of naproxen malonate to (S)-Naproxen.

-